molecular formula C19H20N2O4S B13122815 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide

Katalognummer: B13122815
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: AADFOYGVHWMYJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide is a complex organic compound with a unique structure that includes a dioxoisoindolinyl group and an ethanesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the dioxoisoindolinyl intermediate. This intermediate is then reacted with an appropriate ethanesulfonamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanesulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1,3-Dioxoisoindolin-2-yl)-N-phenylethanesulfonamide
  • 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-methylphenyl)ethanesulfonamide
  • 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-ethylphenyl)ethanesulfonamide

Uniqueness

Compared to similar compounds, 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-isopropylphenyl)ethanesulfonamide is unique due to the presence of the isopropyl group on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it a compound of particular interest in various research applications.

Eigenschaften

Molekularformel

C19H20N2O4S

Molekulargewicht

372.4 g/mol

IUPAC-Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)ethanesulfonamide

InChI

InChI=1S/C19H20N2O4S/c1-13(2)14-7-5-6-10-17(14)20-26(24,25)12-11-21-18(22)15-8-3-4-9-16(15)19(21)23/h3-10,13,20H,11-12H2,1-2H3

InChI-Schlüssel

AADFOYGVHWMYJD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.